![molecular formula C16H17NO3S2 B2654617 (Z)-butyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate CAS No. 265098-71-3](/img/structure/B2654617.png)
(Z)-butyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate
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Overview
Description
“(Z)-butyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate” is a derivative of rhodanine-3-acetic acid . These compounds are known for their versatile effects and have many biological properties . They are tested, among others, as fluorescent probes for bioimaging and aldose reductase inhibitors . Rhodanine-3-acetic acid derivatives also have antibacterial, antifungal, and anticancer activity .
Synthesis Analysis
Three rhodanine-3-acetic acid derivatives were obtained in the Knoevenagel condensation reaction with good yields, ranging from 54% to 71% . The reaction involved the appropriate aldehyde with rhodanine-3-acetic acid, in the presence of ammonium acetate . Acetic acid was used as the solvent, and the reaction mixtures were heated at reflux during the syntheses for four hours .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the Knoevenagel condensation reaction . This reaction involves the appropriate aldehyde with rhodanine-3-acetic acid, in the presence of ammonium acetate .Physical And Chemical Properties Analysis
These compounds have high thermal stability, demonstrated above 240 °C . The absorption and emission maxima in polar and non-polar solvents were determined .Scientific Research Applications
Fluorescent Probes for Bioimaging
This compound and its derivatives have been tested as fluorescent probes for bioimaging . They have been successfully used as fluorescent dyes of fixed cells of mammalian origin .
Aldose Reductase Inhibitors
Aldose reductase is an enzyme involved in glucose metabolism, and inhibitors of this enzyme can be used in the treatment of complications of diabetes . This compound has been tested as a potential aldose reductase inhibitor .
Antibacterial Activity
This compound has demonstrated antibacterial activity, especially against Gram-positive bacteria . This makes it a potential candidate for the development of new antibacterial drugs .
Antifungal Activity
In addition to its antibacterial properties, this compound has also shown antifungal activity . This suggests that it could be used in the treatment of fungal infections .
Anticancer Activity
This compound has shown anticancer activity, making it a potential candidate for the development of new anticancer drugs .
Physicochemical Properties
The physicochemical properties of this compound have been extensively studied. For example, it has been found that a slight change in the five-membered heterocyclic substituent significantly affects the properties of the compounds under consideration .
Thermal Stability
This compound has demonstrated high thermal stability above 240 °C . This property could be useful in various industrial applications .
Synthesis
This compound can be synthesized by Knoevenagel condensation involving the reaction of the appropriate aldehyde with rhodanine-3-acetic acid . The yields from this reaction are good, ranging from 54% to 71% .
Future Directions
The retrieved papers suggest that a slight change in the five-membered heterocyclic substituent significantly affects the properties of the compounds . Therefore, future research could explore the impact of different substituents on the biological properties of these compounds. Additionally, the possibility of using these derivatives for fluorescence bioimaging was checked, and some compounds were successfully used as fluorescent dyes of fixed cells of mammalian origin . This suggests potential future directions in bioimaging applications.
properties
IUPAC Name |
butyl 2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c1-2-3-9-20-14(18)11-17-15(19)13(22-16(17)21)10-12-7-5-4-6-8-12/h4-8,10H,2-3,9,11H2,1H3/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHKFYCVEJSSAX-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CN1C(=O)C(=CC2=CC=CC=C2)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)CN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-butyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate |
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